Europium(III) oxalate hydrate chemical formula and structure
Europium(III) oxalate hydrate chemical formula and structure
An In-depth Technical Guide to Europium(III) Oxalate Hydrate: Formula, Structure, and Synthesis
Introduction
Europium(III) oxalate hydrate, a key inorganic coordination compound, holds a significant position in the field of materials science. While not an end-product for many applications, it serves as a critical precursor for the synthesis of high-purity Europium(III) oxide (Eu₂O₃). This oxide is renowned for its sharp, intense red luminescence, making it an indispensable component in phosphors for solid-state lighting (LEDs), displays, and anti-counterfeiting technologies[1][2][3]. The precise control over the stoichiometry, crystal structure, and purity of the final oxide product is intrinsically linked to the properties of its oxalate precursor.
This guide provides a comprehensive technical overview of Europium(III) oxalate hydrate for researchers and materials scientists. It delves into its chemical formula and various hydration states, explores its complex coordination structure, details a standard synthesis protocol and characterization methods, and examines its thermal decomposition pathway, which is fundamental to its primary application.
Chemical Formula and Stoichiometry
The generalized chemical formula for Europium(III) oxalate hydrate is Eu₂(C₂O₄)₃·xH₂O[4][5]. The 'x' denotes a variable number of water molecules of hydration, leading to several stable hydrate forms. The most commonly synthesized and studied form is the decahydrate, Eu₂(C₂O₄)₃·10H₂O[1]. Other reported hydrates include the hexahydrate and tetrahydrate, which can be formed during the thermal dehydration of the decahydrate[1].
The choice of synthesis conditions, particularly temperature and drying methods, dictates the final hydration state of the isolated product. For stoichiometric calculations and the preparation of standard solutions, precise knowledge of the hydration number is critical, as it significantly impacts the molar mass.
| Compound Name | Chemical Formula | Molar Mass (g·mol⁻¹) |
| Europium(III) oxalate (Anhydrous) | Eu₂(C₂O₄)₃ | 567.99 |
| Europium(III) oxalate tetrahydrate | Eu₂(C₂O₄)₃·4H₂O | 640.05 |
| Europium(III) oxalate hexahydrate | Eu₂(C₂O₄)₃·6H₂O | 676.08 |
| Europium(III) oxalate decahydrate | Eu₂(C₂O₄)₃·10H₂O | 748.14 |
| Data sourced from[1]. |
Molecular and Crystal Structure
The structure of Europium(III) oxalate hydrate is a complex coordination polymer. The trivalent europium ion (Eu³⁺) acts as the coordination center, bonded by both oxalate anions (C₂O₄²⁻) and water molecules (H₂O).
Coordination Environment: In the decahydrate, the Eu³⁺ ion is typically nine-coordinate. The oxalate ligand is a versatile bridging ligand, binding to the europium ions in a bidentate fashion. This bridging action creates an extended polymeric network. A recent, precise analysis of the decahydrate structure determined the formula to be [Eu₂(C₂O₄)₃(H₂O)₆]·4.34H₂O, indicating that six water molecules are directly coordinated to the two europium ions within the asymmetric unit, while the remaining water molecules are lattice or hydrogen-bonded water[6].
Crystal System: Europium(III) oxalate decahydrate crystallizes in the monoclinic system, belonging to the space group P2₁/c[1]. The lattice parameters for this structure are reported as a = 1098 pm, b = 961 pm, c = 1004 pm, and β = 114.2°, with four formula units per unit cell[1]. This layered honeycomb structure is characteristic of lighter lanthanide oxalates[7].
Caption: Generalized coordination of the Eu³⁺ ion.
Synthesis and Characterization
The synthesis of Europium(III) oxalate hydrate is typically achieved through a precipitation reaction. The low solubility of lanthanide oxalates in aqueous media makes this a highly efficient method[8].
Experimental Protocol: Precipitation Synthesis of Eu₂(C₂O₄)₃·10H₂O
Objective: To synthesize crystalline Europium(III) oxalate decahydrate via direct precipitation.
Materials:
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Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) (99.9%+)
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Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
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Deionized water
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Ethanol
Procedure:
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Prepare Reactant Solutions:
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Prepare a 0.1 M solution of Europium(III) nitrate by dissolving the appropriate mass in deionized water.
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Prepare a 0.3 M solution of oxalic acid. A molar excess of oxalate is used to ensure complete precipitation of the Eu³⁺ ions[1].
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Precipitation:
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Gently heat the Europium(III) nitrate solution to approximately 60-70°C with constant stirring.
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Slowly add the oxalic acid solution dropwise to the hot europium solution. A white, crystalline precipitate will form immediately.
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The causality for heating the solution is to promote the growth of larger, more easily filterable crystals and to decrease the level of supersaturation, which favors crystalline over amorphous product formation.
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Digestion and Aging:
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After the addition is complete, continue stirring the mixture at the elevated temperature for 1-2 hours. This "digestion" step allows for Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, improving crystallinity.
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Allow the mixture to cool slowly to room temperature and then let it age for several hours, or overnight, to ensure complete precipitation.
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Isolation and Washing:
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Isolate the precipitate by vacuum filtration using a Büchner funnel.
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Wash the collected solid several times with deionized water to remove any unreacted reagents and nitrate ions.
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Perform a final wash with ethanol to facilitate drying.
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Drying:
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Dry the product in a desiccator over a mild desiccant or in a low-temperature oven (e.g., 40°C) to obtain the stable decahydrate[1]. High-temperature drying will lead to loss of hydration water.
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Caption: Workflow for the precipitation synthesis.
Physicochemical Characterization
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Thermogravimetric Analysis (TGA): TGA is the most crucial technique for confirming the hydration state and thermal stability. The decomposition of Eu₂(C₂O₄)₃·10H₂O occurs in distinct steps:
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Dehydration: A multi-step weight loss below 200°C corresponds to the sequential removal of the 10 water molecules[1].
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Decomposition to Carbonate/Oxycarbonate: The anhydrous oxalate decomposes at higher temperatures (starting around 350°C) to form intermediate species[1][9].
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Formation of Oxide: The final decomposition step, typically above 600°C, yields the stable Europium(III) oxide (Eu₂O₃)[1].
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X-ray Diffraction (XRD): Powder XRD is used to confirm the crystalline phase and purity of the synthesized product by comparing the experimental diffraction pattern to reference patterns.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra show characteristic absorption bands for the oxalate ligand (e.g., C=O and C-O stretches) and the broad O-H stretching band of the water molecules.
Thermal Decomposition and Applications
The primary technological relevance of Europium(III) oxalate hydrate lies in its role as a precursor for Eu₂O₃. The thermal decomposition (calcination) process is a critical manufacturing step.
Decomposition Pathway: The overall thermal decomposition can be summarized as: Eu₂(C₂O₄)₃·10H₂O(s) → Eu₂(C₂O₄)₃(s) + 10H₂O(g) Eu₂(C₂O₄)₃(s) → Eu₂O₃(s) + 3CO(g) + 3CO₂(g)
The morphology, particle size, and reactivity of the final Eu₂O₃ powder are heavily influenced by the calcination conditions (temperature, heating rate, atmosphere) and the characteristics of the initial oxalate precursor. Careful control over the oxalate synthesis is therefore paramount for producing high-quality phosphors.
Caption: Thermal decomposition pathway of Europium(III) oxalate hydrate.
Applications:
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Red Phosphors: The Eu₂O₃ produced is a vital red-emitting phosphor for white LEDs and displays[1].
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Luminescence: The oxalate compound itself exhibits the characteristic red luminescence of Eu³⁺ when excited by UV light, with emissions corresponding to the ⁵D₀→⁷Fⱼ transitions[1].
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Specialty Glass and Ceramics: Europium oxide is used as a dopant in glass and ceramics for optical applications[3].
Conclusion
Europium(III) oxalate hydrate is a cornerstone material for the synthesis of advanced luminescent materials. Its well-defined stoichiometry, particularly in its decahydrate form, and its predictable, multi-stage thermal decomposition make it an ideal precursor for producing high-purity Europium(III) oxide. A thorough understanding of its crystal structure, synthesis parameters, and thermal behavior is essential for researchers and engineers working to develop and optimize next-generation lighting, display, and sensor technologies.
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